1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Overview
Description
1-(3-Iodomethyl-piperidin-1-yl)-ethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an iodomethyl group attached to the piperidine ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone typically involves the iodination of a piperidine derivative. One common method includes the reaction of piperidine with iodomethane under controlled conditions to introduce the iodomethyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often through oxidation or acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodomethyl-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Alcohols or other reduced forms of the compound.
Scientific Research Applications
1-(3-Iodomethyl-piperidin-1-yl)-ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethanone group may also interact with biological molecules through hydrogen bonding or other non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromomethyl-piperidin-1-yl)-ethanone: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(3-Chloromethyl-piperidin-1-yl)-ethanone: Contains a chloromethyl group in place of the iodomethyl group.
1-(3-Fluoromethyl-piperidin-1-yl)-ethanone: Features a fluoromethyl group instead of an iodomethyl group.
Uniqueness
1-(3-Iodomethyl-piperidin-1-yl)-ethanone is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
1-[3-(iodomethyl)piperidin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRGPGIATBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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